molecular formula C14H11F3N2O3 B2747935 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide CAS No. 338759-16-3

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2747935
CAS No.: 338759-16-3
M. Wt: 312.248
InChI Key: FUJFWINSUVLLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is a compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated pyridine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)-3-(trifluoromethyl)aniline: Shares the methoxyphenoxy and trifluoromethyl groups but differs in the core structure.

    2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.

Uniqueness

3-(4-Methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenoxy and trifluoromethyl groups enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

3-(4-methoxyphenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-21-9-2-4-10(5-3-9)22-11-6-8(14(15,16)17)7-19-12(11)13(18)20/h2-7H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJFWINSUVLLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.